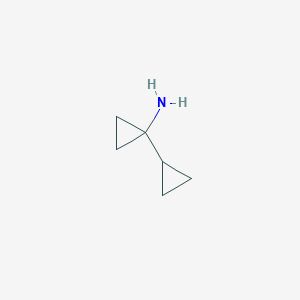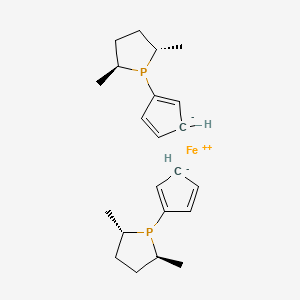
2-Cyano-2-propyl-4-cyanobenzodithioat
Übersicht
Beschreibung
2-Cyano-2-propyl 4-cyanobenzodithioate is a chemical compound with the molecular formula C12H10N2S2 and a molecular weight of 246.35 g/mol . It is also known by other names such as 2-Cyanoprop-2-yl 4-cyanodithiobenzoate and 4-Cyanobenzenecarbodithioic acid 1-cyano-1-methylethyl ester . This compound is primarily used as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in controlled radical polymerization processes .
Wissenschaftliche Forschungsanwendungen
2-Cyano-2-propyl 4-cyanobenzodithioate has diverse applications in scientific research:
Biology: The compound is used in the development of polymer-based drug delivery systems and biomaterials.
Medicine: It is explored for its potential in creating polymeric nanoparticles for targeted drug delivery.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
Target of Action
The primary target of 2-Cyano-2-propyl 4-cyanobenzodithioate is the polymerization process of certain monomers, specifically methyl methacrylate and styrene monomers . These monomers are the building blocks of various types of polymers, which have a wide range of applications in industries such as plastics, paints, adhesives, and many more.
Mode of Action
2-Cyano-2-propyl 4-cyanobenzodithioate acts as a Reversible Addition-Fragmentation Chain Transfer (RAFT) agent . In this role, it controls the radical polymerization process of the target monomers. The compound interacts with the growing polymer chains, transferring them between active and dormant states. This transfer process allows for the controlled growth of the polymer chains, leading to polymers with desired properties such as molecular weight and polydispersity .
Biochemical Pathways
The biochemical pathway affected by 2-Cyano-2-propyl 4-cyanobenzodithioate is the polymerization process of methyl methacrylate and styrene monomers . By acting as a RAFT agent, the compound influences the kinetics of the polymerization reaction, affecting the growth and properties of the resulting polymer chains .
Result of Action
The result of the action of 2-Cyano-2-propyl 4-cyanobenzodithioate is the formation of polymers with controlled properties . By acting as a RAFT agent, it allows for the production of polymers with specific molecular weights and polydispersity indices. This control over the polymerization process enables the creation of materials with tailored properties for various applications .
Vorbereitungsmethoden
The synthesis of 2-Cyano-2-propyl 4-cyanobenzodithioate typically involves the reaction of 4-cyanobenzenecarbodithioic acid with 2-cyanopropan-2-yl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Analyse Chemischer Reaktionen
2-Cyano-2-propyl 4-cyanobenzodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form thiols or disulfides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
2-Cyano-2-propyl 4-cyanobenzodithioate is unique compared to other RAFT agents due to its specific structure and reactivity. Similar compounds include:
2-Cyanopropan-2-yl benzodithioate: Similar in structure but lacks the cyano group on the benzene ring.
2-Cyanopropan-2-yl dodecyl trithiocarbonate: Contains a longer alkyl chain, affecting its solubility and reactivity.
4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid: Has additional functional groups that provide different reactivity and applications.
These compounds share similar applications in controlled radical polymerization but differ in their specific properties and suitability for various monomers and polymerization conditions .
Eigenschaften
IUPAC Name |
2-cyanopropan-2-yl 4-cyanobenzenecarbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S2/c1-12(2,8-14)16-11(15)10-5-3-9(7-13)4-6-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQSCQVGVPUIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)SC(=S)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746418 | |
| Record name | 2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851729-48-1 | |
| Record name | 2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYANO-2-PROPYL 4-CYANOBENZODITHIOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride](/img/structure/B1512815.png)
![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512816.png)

![(8R,9S,13S,14S,17S)-2-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1512818.png)
![Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate](/img/structure/B1512820.png)





